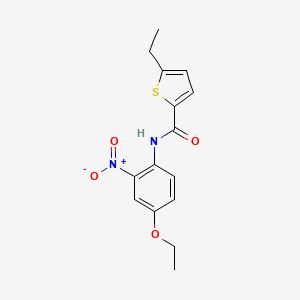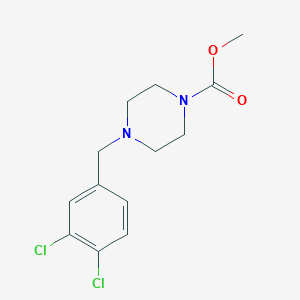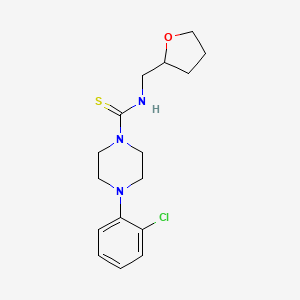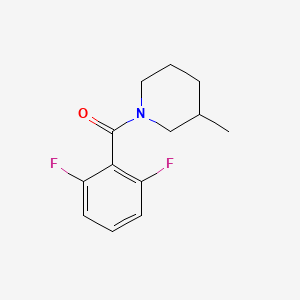![molecular formula C14H12N4O4S2 B4182959 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4182959.png)
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-2 is a selective inhibitor of the MALT1 protein, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a critical role in the development and progression of many types of cancer, making MALT1 and its inhibitors promising targets for cancer therapy.
Mécanisme D'action
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide works by inhibiting the activity of the MALT1 protein, which is a key component of the NF-κB signaling pathway. The NF-κB pathway plays a critical role in the regulation of immune responses, inflammation, and cell survival. In cancer cells, the NF-κB pathway is often dysregulated, leading to the uncontrolled growth and survival of cancer cells. By inhibiting MALT1, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide blocks the activation of NF-κB and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide has also been shown to have other biochemical and physiological effects. For example, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide has been found to inhibit the activation of T cells, which play a critical role in the immune response. This suggests that 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide is its high selectivity for MALT1, which minimizes off-target effects. Additionally, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer therapy. However, one limitation of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective MALT1 inhibitors. Additionally, researchers are exploring the use of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential applications of 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide in the treatment of autoimmune diseases and other inflammatory disorders.
In conclusion, 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide is a promising small molecule inhibitor with potential applications in cancer research. Its high selectivity for MALT1 and effectiveness at low concentrations make it a promising candidate for further development as a cancer therapy. Additionally, its potential applications in the treatment of autoimmune diseases and other inflammatory disorders make it an exciting area of research for the future.
Applications De Recherche Scientifique
5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide has been extensively studied in the context of cancer research. In particular, it has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. 5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide has been found to be particularly effective against diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin lymphoma that is often resistant to chemotherapy.
Propriétés
IUPAC Name |
5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-9-8-12(17-22-9)13(19)16-10-2-4-11(5-3-10)24(20,21)18-14-15-6-7-23-14/h2-8H,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPCOEUGZZHDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(tetrahydro-2-furanyl)ethyl]nicotinamide](/img/structure/B4182881.png)
![2,2-dichloro-1-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B4182883.png)
![N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4182884.png)

![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]nicotinamide](/img/structure/B4182895.png)
![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4182903.png)


![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4182923.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182938.png)

![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-phenoxyacetamide](/img/structure/B4182966.png)